Dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)terephthalate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Chemical Reactions Analysis
The chemical reactions involving similar compounds include coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . Asymmetric hydroboration of 1,3-enynes can also be performed to form chiral allenyl boronates .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a refractive index of n20/D 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Fluorescence Probes for Hydrogen Peroxide Detection
Dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate has been utilized in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes have shown varied responses to H2O2, demonstrating the potential for sensitive and selective chemical sensing applications (Lampard et al., 2018).
2. Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structure analysis of compounds derived from this compound. This includes studies using techniques like FT-IR, NMR, mass spectrometry, and X-ray diffraction to characterize the molecular structure and properties of these compounds (Wu et al., 2021).
3. Nanoparticle Fabrication
The compound has been used in the fabrication of nanoparticles with enhanced brightness and emission-tuning capabilities. These nanoparticles, made from heterodifunctional polyfluorene building blocks, demonstrate bright fluorescence emissions, which can be crucial for applications in nanotechnology and materials science (Fischer et al., 2013).
4. Development of Fluorescent Probes
It has also been used in developing novel fluorescent probes for specific applications like benzoyl peroxide detection in samples and imaging in zebrafish. These probes, with their high selectivity and sensitivity, have significant potential in biological and chemical sensing applications (Tian et al., 2017).
5. Environmental Impact Studies
Research has also focused on the environmental impact and biotransformation of compounds like dimethyl terephthalate, which is closely related to this compound. This includes studies on microbial roles in the dissipation of such compounds and their toxicity reduction potential (Cheng et al., 2020).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Boronic acid derivatives are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the reactivity of boronic acids and their derivatives is known to be highly dependent on pH.
Properties
IUPAC Name |
dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-9-10(13(18)20-5)7-8-11(12)14(19)21-6/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIIHFUQYYAUAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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